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molecular formula C2H5NO B8547418 Methanamine, N-methylene-, N-oxide CAS No. 54125-41-6

Methanamine, N-methylene-, N-oxide

Cat. No. B8547418
M. Wt: 59.07 g/mol
InChI Key: ADCROEZEFWMOOY-UHFFFAOYSA-N
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Patent
US05892117

Procedure details

A mixture of styrene (37.0 g, 356 mmol) and the N-methylnitrone solution from Example 5 is heated at 85° C. for 4 hours. After cooling, the phases are separated and the aqueous phase is extracted with chloroform (2×50 g). The combined chloroform extracts are combined with the initial organic phase, and the resultant mixture is washed with water (50 g). The organic phase is dried K2CO3) and stripped of chloroform and excess styrene to give 2-methyl-5-phenylisoxazolidine (16 g).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:9][N+:10]([O-:12])=[CH2:11]>>[CH3:9][N:10]1[CH2:11][CH2:1][CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:12]1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=C)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with chloroform (2×50 g)
WASH
Type
WASH
Details
the resultant mixture is washed with water (50 g)

Outcomes

Product
Name
Type
product
Smiles
CN1OC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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